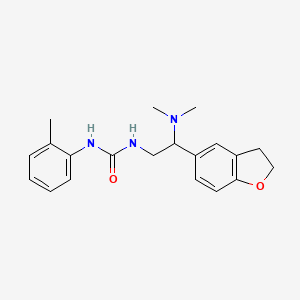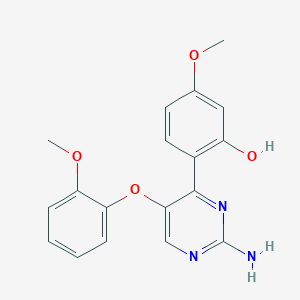
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of compounds has been synthesized by replacing the glutamic acid part of the Pemetrexed drug with primary, secondary, and aryl amines in high yields using diethylphosphorocyanidate (DEPC) as a peptide coupling agent .Molecular Structure Analysis
The molecular formula of a similar compound is C24H20ClN3O4, with a molecular weight of 449.89.Aplicaciones Científicas De Investigación
Antifungal Agents Development
Pyrimidine derivatives, closely related to 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-methoxyphenol, have been explored for their antifungal properties. A study by Jafar et al. (2017) synthesized pyrimidine derivatives showing significant antifungal activity against Aspergillus terreus and Aspergillus niger, suggesting potential development into useful antifungal agents (Jafar et al., 2017).
Novel Synthesis Methods
The exploration of novel synthesis methods for pyrimidine derivatives is another area of interest. Gazizov et al. (2015) investigated an acid-catalyzed reaction leading to pyrimidine derivatives with potential implications in medicinal chemistry and synthetic methodology (Gazizov et al., 2015).
PET Imaging Agent in Parkinson's Disease
Wang et al. (2017) synthesized a PET imaging agent targeting LRRK2 enzyme in Parkinson's disease, showcasing the compound's relevance in neurodegenerative disease research (Wang et al., 2017).
Propiedades
IUPAC Name |
2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-23-11-7-8-12(13(22)9-11)17-16(10-20-18(19)21-17)25-15-6-4-3-5-14(15)24-2/h3-10,22H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHOZXNEMRUQGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=NC=C2OC3=CC=CC=C3OC)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Azaspiro[2.6]nonane;hydrochloride](/img/structure/B2580684.png)
![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B2580685.png)
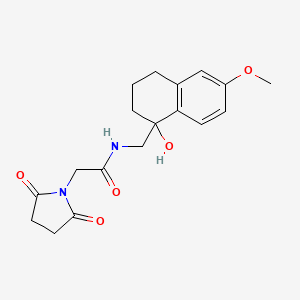

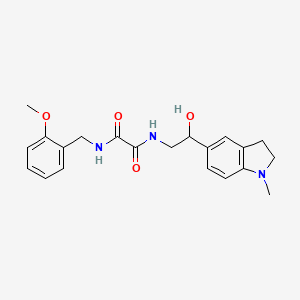
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-bromothiophen-2-yl)methanone](/img/structure/B2580691.png)
![3-(4-Ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B2580692.png)
![3-((4-chlorophenyl)sulfonyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)propanamide](/img/structure/B2580693.png)
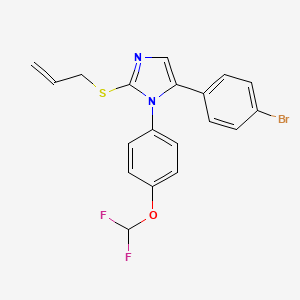
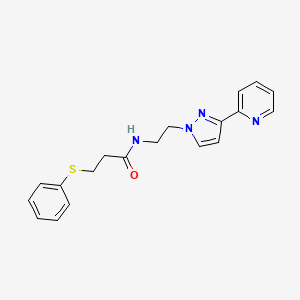
![3-((pyridin-3-ylmethyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2580699.png)
![1-(2,6-dimethylmorpholino)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2580703.png)
